Heliquinomycin

Description

Properties

IUPAC Name |

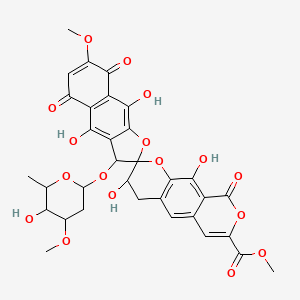

methyl 3,4',9',10-tetrahydroxy-3'-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O17/c1-10-23(36)15(44-3)9-18(46-10)48-30-22-25(38)20-13(34)8-14(43-2)24(37)21(20)27(40)29(22)50-33(30)17(35)7-12-5-11-6-16(31(41)45-4)47-32(42)19(11)26(39)28(12)49-33/h5-6,8,10,15,17-18,23,30,35-36,38-40H,7,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFZQFHGXSVTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Heliquinomycin: A Technical Guide to Its Discovery, Isolation, and Characterization from Streptomyces sp.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heliquinomycin is a potent DNA helicase inhibitor belonging to the glycosylated rubromycin and griseorhodin group of antibiotics.[1] Discovered from the fermentation broth of Streptomyces sp. MJ929-SF2, it has garnered significant interest due to its pronounced antimicrobial and anticancer activities.[2] This document provides a comprehensive technical overview of this compound, detailing its discovery, the protocol for its isolation and purification, its physicochemical properties, and its mechanism of action. Quantitative data on its biological activity are presented in structured tables, and key experimental workflows are visualized to facilitate a deeper understanding for research and development purposes.

Introduction: Discovery and Significance

This compound was identified during a screening program aimed at discovering novel DNA helicase inhibitors from microbial sources.[2] DNA helicases are essential enzymes that unwind DNA and play a critical role in replication, repair, and transcription.[3] Their involvement in maintaining genomic integrity makes them a compelling target for anticancer therapies.[4] this compound's ability to selectively inhibit these enzymes, coupled with its efficacy against various cancer cell lines and Gram-positive bacteria (including Methicillin-resistant Staphylococcus aureus - MRSA), positions it as a promising lead compound for further drug development.[2][5] The structure of this compound was determined through NMR spectroscopy and X-ray crystallographic analysis.[1]

Physicochemical Properties

This compound is a red powder with a complex benzannulated spiroketal structure.[2][6] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₀O₁₇ | [2][3] |

| Molecular Weight | 698.58 g/mol | [3][7] |

| Appearance | Red Powder | [2] |

| Solubility | Soluble in EtOAc, EtOH, DMSO | [3] |

| Insolubility | Insoluble in H₂O, Hexane | [3] |

| Chemical Class | Glycosylated Rubromycin | [1] |

Production, Isolation, and Purification

The production of this compound relies on the fermentation of Streptomyces sp., followed by a multi-step extraction and purification process.[2]

Producing Strain and Fermentation

This compound is produced by the bacterial strain Streptomyces sp. MJ929-SF2.[2] While specific fermentation parameters for this strain are proprietary, a general protocol for secondary metabolite production from Streptomyces involves culturing the strain in large-scale bioreactors using submerged liquid cultures.[8] Optimization of medium components (e.g., carbon and nitrogen sources) and fermentation conditions (e.g., pH, temperature, aeration) is critical for achieving high yields.[9][10]

Extraction and Purification Workflow

The isolation of this compound from the culture broth is a systematic process involving solvent extraction and sequential chromatography.[2] The general workflow is outlined below.

Detailed Experimental Protocols:

-

Step 1: Solvent Extraction: The culture broth from the Streptomyces sp. fermentation is subjected to solvent extraction.[2] Typically, an organic solvent like ethyl acetate is used to partition the active compound from the aqueous broth. The organic phases are then combined and concentrated under reduced pressure to yield a crude extract.

-

Step 2: Centrifugal Partition Chromatography (CPC): The crude extract is first fractionated using CPC. This technique separates compounds based on their partitioning between two immiscible liquid phases, which is effective for initial purification of complex natural product extracts.[2]

-

Step 3: Size-Exclusion Chromatography: The active fractions from CPC are further purified using a Sephadex LH-20 column.[2] This resin separates molecules based on their size, effectively removing impurities with significantly different molecular weights.

-

Step 4: High-Performance Liquid Chromatography (HPLC): The final purification step is accomplished using reversed-phase HPLC with a Capcell Pak C18 column.[2] This high-resolution technique separates this compound from any remaining closely related analogues or impurities, yielding a pure compound (>80% purity).[3]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of DNA helicase activity.[5] It also demonstrates inhibitory effects on other key cellular enzymes.

Inhibition of DNA Helicase

This compound is a non-competitive inhibitor of DNA helicase isolated from HeLa cells, with an inhibition constant (Ki) of 6.8 μM.[2][5] It specifically targets replicative DNA helicases, including DNA helicase B and the MCM4/6/7 complex, with IC₅₀ values of 4.3 µM and 2.5 µM, respectively.[11] The inhibition of these enzymes disrupts DNA replication, leading to cell cycle arrest and ultimately cell death.[11]

Interaction with Single-Stranded DNA

Studies suggest that this compound binds to single-stranded DNA (ssDNA).[11] This interaction is thought to stabilize the binding of the MCM4/6/7 helicase complex to ssDNA, thereby inhibiting its translocation and unwinding activity at the replication fork. This "trapping" of the enzyme on the DNA represents a potent mechanism for inducing cellular toxicity in rapidly dividing cancer cells.[4][11]

Biological Activity

This compound exhibits a range of biological activities, with significant potential in oncology and infectious disease.

Anticancer Activity

This compound inhibits the growth of a variety of human tumor cell lines and arrests HeLa S3 cells in the G2/M phase of the cell cycle.[3][12] Its cytotoxic effects are potent, with IC₅₀ values in the low micromolar range.[5]

| Cell Line | Cancer Type | IC₅₀ (μg/mL) | IC₅₀ (μM) | Reference |

| HeLa S3 | Cervical Carcinoma | 0.96 - 1.6 | ~1.4 - 2.3 | [5][12] |

| L1210 | Leukemia | ~1.6 | ~2.3 | [5] |

| IMC Carcinoma | - | ~1.6 | ~2.3 | [5] |

| B16 Melanoma | Melanoma | ~1.6 | ~2.3 | [5] |

| KB | Oral Carcinoma | 0.96 - 2.8 | ~1.4 - 4.0 | [12] |

| LS180 | Colon Adenocarcinoma | 0.96 - 2.8 | ~1.4 - 4.0 | [12] |

| K562 | Chronic Myelogenous Leukemia | 0.96 - 2.8 | ~1.4 - 4.0 | [12] |

| HL60 | Promyelocytic Leukemia | 0.96 - 2.8 | ~1.4 - 4.0 | [12] |

Note: Conversion to µM assumes a molecular weight of 698.6 g/mol .

Antimicrobial Activity

This compound shows strong inhibitory activity against Gram-positive bacteria, including strains resistant to other antibiotics.[5]

| Organism | Activity | MIC (μM) | Reference |

| Gram-positive bacteria | Strong Inhibition | 0.1 - 0.39 | [5] |

| MRSA | Inhibitory Activity | Not specified | [2] |

Other Enzymatic Inhibition

In addition to its primary activity against DNA helicases, this compound also weakly inhibits topoisomerases at higher concentrations.[12]

| Enzyme | IC₅₀ (μg/mL) | Reference |

| Topoisomerase II | 30 | [12] |

| Topoisomerase I | 30 - 100 | [5][12] |

Conclusion

This compound, a natural product from Streptomyces sp., is a potent inhibitor of DNA helicase with significant anticancer and antimicrobial properties. Its unique mechanism of stabilizing the helicase-DNA complex presents a novel strategy for therapeutic intervention. The detailed protocols for its isolation and the comprehensive data on its biological activity provide a solid foundation for researchers and drug development professionals to explore its full therapeutic potential. Further investigation into its synthesis, analogue development, and preclinical efficacy is warranted.

References

- 1. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitor for DNA Helicase | this compound | フナコシ [funakoshi.co.jp]

- 4. Frontiers | New Insights Into DNA Helicases as Druggable Targets for Cancer Therapy [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effect of a Novel Antibiotic, this compound, on DNA Helicase and Cell Growth [jstage.jst.go.jp]

- 7. This compound | C33H30O17 | CID 5493597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribosome engineering and fermentation optimization leads to overproduction of tiancimycin A, a new enediyne natural product from Streptomyces sp. CB03234 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction of this compound with single-stranded DNA inhibits MCM4/6/7 helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Heliquinomycin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliquinomycin, a natural product isolated from Streptomyces sp. MJ929-SF2, is a potent inhibitor of DNA helicase with significant anticancer and antibacterial properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and diagrammatic representations of its mechanism of action are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex polyketide belonging to the benzoquinone ansamycin family.[4][5] Its molecular formula is C33H30O17, with a molecular weight of 698.58 g/mol .[5] The structure features a unique spiro-fused ring system and a glycosidically linked deoxysugar moiety, which are crucial for its biological activity.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C33H30O17 | [5] |

| Molecular Weight | 698.58 g/mol | [5] |

| Appearance | Red powder | [2] |

| Solubility | Soluble in DMSO and ethanol. | MedChemExpress |

| Source | Streptomyces sp. MJ929-SF2 | [2][3] |

| Purity | >80% (HPLC) | MedChemExpress |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily centered around its ability to inhibit nucleic acid metabolism.

Inhibition of DNA Helicase

The primary mechanism of action of this compound is the inhibition of DNA helicase, a class of enzymes essential for unwinding the DNA double helix during replication, repair, and transcription.[1][3] It acts as a non-competitive inhibitor of DNA helicase with an inhibition constant (Ki) of 6.8 µM.[2] By binding to the helicase, this compound prevents the separation of DNA strands, thereby halting these vital cellular processes.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][3] This activity is a direct consequence of its DNA helicase inhibition, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.[1] Additionally, this compound has been shown to inhibit topoisomerase I and II, enzymes that are also critical for DNA replication and are established targets for anticancer drugs.[1]

Table 2: In Vitro Anticancer Activity of this compound (IC50 values)

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HeLa S3 | Cervical Cancer | 0.96 - 2.8 | [1] |

| KB | Oral Cancer | 0.96 - 2.8 | [1] |

| LS180 | Colon Cancer | 0.96 - 2.8 | [1] |

| K562 | Leukemia | 0.96 - 2.8 | [1] |

| HL60 | Leukemia | 0.96 - 2.8 | [1] |

| Adriamycin-resistant P388 | Leukemia | Similar to sensitive lines | [1] |

| Cisplatin-resistant P388 | Leukemia | Similar to sensitive lines | [1] |

Antibacterial Activity

This compound is also effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Its antibacterial action is attributed to the inhibition of bacterial DNA helicase and, consequently, DNA and RNA synthesis.[1]

Table 3: Antibacterial Activity of this compound (MIC values)

| Bacterial Strain | MIC (µM) | Reference |

| Gram-positive bacteria | 0.1 - 0.39 | MedChemExpress |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp.

This protocol is adapted from the methods described for the isolation of natural products from Streptomyces.

-

Fermentation: Culture Streptomyces sp. MJ929-SF2 in a suitable production medium.

-

Extraction: After an appropriate incubation period, harvest the culture broth. Extract the broth with an equal volume of ethyl acetate. Separate the organic layer.

-

Concentration: Evaporate the ethyl acetate extract under reduced pressure to obtain a crude extract.

-

Chromatography:

-

Centrifugal Partition Chromatography (CPC): Subject the crude extract to CPC for initial fractionation.

-

Sephadex LH-20 Chromatography: Further purify the active fractions using a Sephadex LH-20 column.

-

High-Performance Liquid Chromatography (HPLC): Perform final purification using a reverse-phase C18 HPLC column to yield pure this compound.[2]

-

Caption: Workflow for the isolation and purification of this compound.

DNA Helicase Inhibition Assay

This is a generalized protocol for measuring DNA helicase inhibition.

-

Substrate Preparation: Prepare a DNA substrate consisting of a labeled oligonucleotide partially annealed to a single-stranded circular DNA.

-

Reaction Mixture: In a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT), combine the DNA substrate and the DNA helicase enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for DNA unwinding.

-

Quenching: Stop the reaction by adding a stop buffer containing EDTA and a loading dye.

-

Electrophoresis: Separate the unwound single-stranded oligonucleotide from the double-stranded substrate using native polyacrylamide gel electrophoresis (PAGE).

-

Analysis: Visualize the labeled DNA using autoradiography or fluorescence imaging and quantify the amount of unwound substrate to determine the extent of inhibition. The Ki value can be calculated from the inhibition data at different substrate concentrations.

Cell Growth Inhibition (IC50) Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control group.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antibiotic heliomycin and its water-soluble 4-aminomethylated derivative provoke cell death in T24 bladder cancer cells by targeting sirtuin 1 (SIRT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Heliquinomycin Biosynthesis Pathway in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliquinomycin, a member of the rubromycin family of aromatic polyketide antibiotics, is a potent inhibitor of DNA helicase with significant antimicrobial and antitumor activities. Produced by actinomycetes, its complex chemical structure, featuring a characteristic spiroketal moiety and a deoxy sugar, arises from a sophisticated biosynthetic pathway. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, drawing on the well-characterized biosynthesis of the related compound, griseorhodin. It details the putative biosynthetic gene cluster, the proposed enzymatic steps for the assembly of the polyketide backbone, intricate tailoring reactions, and the biosynthesis of the deoxy sugar moiety. Furthermore, this guide presents available quantitative data on the production of this compound and related compounds. Detailed experimental protocols for key research techniques, including gene knockout, heterologous expression, and analytical methods, are provided to facilitate further investigation and bioengineering efforts aimed at novel drug discovery and development.

Introduction

Actinomycetes are renowned producers of a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.[1] this compound, isolated from Streptomyces sp. MJ929-SF2, is a notable member of this class of natural products.[1][2] It exhibits potent inhibitory activity against DNA helicase, an essential enzyme in DNA replication and repair, making it a promising candidate for the development of novel anticancer and antimicrobial agents.[2][3] this compound is structurally characterized as a glycosylated member of the rubromycin and griseorhodin group of antibiotics, featuring a complex polycyclic aromatic aglycone with a spiroketal system and a 2,6-dideoxy-3-O-methylhexopyranose sugar moiety.[4][5] Understanding the intricate biosynthetic pathway of this compound is crucial for efforts to improve its production, generate novel analogs with enhanced therapeutic properties through biosynthetic engineering, and discover new related compounds.

The this compound Biosynthetic Gene Cluster

While the biosynthetic gene cluster for this compound from the original producing strain Streptomyces sp. MJ929-SF2 has not been reported, a putative this compound biosynthetic gene cluster (hlq) has been identified in the genome of a novel producer, Streptomyces piniterrae sp. nov. jys28T.[6] This gene cluster shows high homology to the well-characterized griseorhodin A (grh) biosynthetic gene cluster from Streptomyces sp. JP95, providing a solid foundation for proposing a biosynthetic pathway for this compound.

The putative hlq gene cluster is predicted to contain genes encoding:

-

Polyketide Synthase (PKS): A type II PKS system responsible for the assembly of the polyketide backbone.

-

Tailoring Enzymes: A large number of enzymes, including oxidoreductases, cyclases, an O-methyltransferase, and a glycosyltransferase, that modify the polyketide intermediate to form the final complex structure.

-

Regulatory Genes: Genes likely involved in the control of cluster expression.

-

Resistance Gene: A gene conferring self-resistance to the producing organism.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: assembly of the polyketide backbone, extensive tailoring of the aglycone, and biosynthesis and attachment of the deoxy sugar.

Polyketide Backbone Assembly

The biosynthesis is initiated by a type II polyketide synthase (PKS) that catalyzes the iterative condensation of malonyl-CoA extender units to a starter unit, likely acetyl-CoA. This process generates a linear polyketide chain that undergoes a series of cyclization and aromatization reactions, catalyzed by associated cyclases and aromatases, to form a polycyclic aromatic intermediate.

Aglycone Tailoring Reactions

The initial polycyclic intermediate undergoes a series of extensive post-PKS modifications, primarily oxidative reactions catalyzed by a suite of oxidoreductases. These tailoring steps are crucial for the formation of the characteristic bisbenzannulated[7][8]-spiroketal pharmacophore. The proposed sequence of events, based on the griseorhodin pathway, involves multiple hydroxylations, carbon-carbon bond cleavages, and rearrangements to form the spiroketal structure. An O-methyltransferase is also proposed to be involved in modifying the aglycone.

Deoxy Sugar Biosynthesis and Glycosylation

A key feature of this compound is the presence of a 2,6-dideoxy-3-O-methylhexopyranose moiety. The biosynthesis of this deoxy sugar is proposed to start from a common sugar precursor, such as glucose-1-phosphate, and involves a series of enzymatic reactions including dehydration, reduction, and methylation. Finally, a dedicated glycosyltransferase attaches the activated deoxy sugar to a specific hydroxyl group on the this compound aglycone.

References

- 1. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic production in Streptomyces is organized by a division of labor through terminal genomic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbohydrate scaffolds as glycosyltransferase inhibitors with in vivo antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Streptomyces piniterrae sp. nov. and Identification of the Putative Gene Cluster Encoding the Biosynthesis of Heliquinomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Streptomyces as Microbial Chassis for Heterologous Protein Expression [frontiersin.org]

- 8. Inhibition Kinetics and Emodin Cocrystal Structure of a Type II Polyketide Ketoreductase - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antibacterial Properties of Heliquinomycin Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliquinomycin, a natural product isolated from Streptomyces sp., has emerged as a promising antibacterial agent with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] As a member of the quinone antibiotic family, its unique mode of action, targeting the essential enzyme DNA helicase, presents a compelling avenue for the development of novel therapeutics in an era of mounting antibiotic resistance. This technical guide provides a comprehensive overview of the antibacterial properties of this compound, focusing on its efficacy against Gram-positive pathogens. It includes a compilation of available quantitative data, detailed experimental methodologies, and a visual representation of its proposed mechanism of action.

Quantitative Antimicrobial Activity

This compound demonstrates significant inhibitory activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC), a key measure of an antibiotic's potency, has been determined for several clinically relevant species. While extensive species-specific data for this compound remains somewhat limited in publicly accessible literature, a consistent pattern of potent activity has been reported.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µM) |

| Gram-positive strains (general) | Not Specified | 0.1 - 0.39[2] |

Note: This table will be updated as more specific MIC values for individual Gram-positive species become available in the scientific literature.

Mechanism of Action: Inhibition of DNA Helicase

The primary antibacterial target of this compound is DNA helicase, a crucial enzyme involved in the unwinding of the DNA double helix during replication, repair, and recombination. By inhibiting this enzyme, this compound effectively halts these essential cellular processes, ultimately leading to bacterial cell death.

The proposed mechanism of action involves the following key steps:

-

Binding to DNA Helicase: this compound binds to the bacterial DNA helicase enzyme.

-

Inhibition of ATPase Activity: This binding event interferes with the helicase's ability to hydrolyze ATP, the energy source required for DNA unwinding.

-

Stalling of the Replication Fork: Without the action of DNA helicase, the replication fork cannot advance, leading to a cessation of DNA synthesis.

-

Induction of DNA Damage: The stalled replication fork is an unstable structure that can collapse, leading to double-strand breaks in the bacterial chromosome.

-

Activation of the SOS Response: The presence of DNA damage triggers the bacterial SOS response, a complex regulatory network aimed at repairing DNA. However, in the face of overwhelming damage caused by sustained helicase inhibition, this response is often insufficient.

-

Cell Death: The accumulation of irreparable DNA damage and the failure of cellular repair mechanisms ultimately lead to programmed cell death or lysis of the bacterial cell.

The following diagram illustrates the proposed signaling pathway for the antibacterial action of this compound.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the antibacterial potency of a compound. The following is a detailed, representative protocol for determining the MIC of this compound against Gram-positive bacteria using the broth microdilution method.

Protocol: Broth Microdilution Assay for MIC Determination of this compound

1. Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and pipettors

-

Spectrophotometer

-

Incubator (37°C)

-

Positive control antibiotic (e.g., vancomycin)

-

Negative control (broth only)

-

Solvent control (broth with the same concentration of solvent used for the stock solution)

2. Preparation of Bacterial Inoculum:

-

From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the tube at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be visually compared or measured using a spectrophotometer at 600 nm (absorbance of 0.08-0.13).

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

3. Preparation of this compound Dilutions:

-

Perform a serial two-fold dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

-

Ensure the final volume in each well is sufficient for transfer to the assay plate.

4. Assay Procedure:

-

Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate, except for the first column.

-

Add 100 µL of the highest concentration of this compound to the first well of each row to be tested.

-

Perform a serial dilution by transferring 50 µL from the first well to the second, mixing well, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well.

-

The eleventh well will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria). A solvent control should also be included.

-

Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume in each well to 100 µL.

-

The final concentration of bacteria in each well will be approximately 5 x 10^5 CFU/mL.

5. Incubation and Reading:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

-

Optionally, the results can be read using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of bacterial growth compared to the growth control.

The following diagram outlines the experimental workflow for the broth microdilution assay.

Caption: Experimental workflow for MIC determination.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antibacterial agents against Gram-positive pathogens. Its distinct mechanism of action, targeting DNA helicase, offers a potential solution to combat resistance to existing antibiotic classes. Further research is warranted to fully elucidate its antibacterial spectrum through comprehensive MIC testing against a wider range of clinical isolates. Moreover, detailed studies on its pharmacokinetics, pharmacodynamics, and in vivo efficacy are crucial next steps in translating its in vitro potency into a viable therapeutic option. The exploration of this compound analogues may also yield compounds with improved activity, solubility, and safety profiles, further expanding the potential of this important class of natural products.

References

Heliquinomycin: A Technical Guide to its Anti-Cancer and Cytotoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliquinomycin is a natural product isolated from Streptomyces sp. MJ929-SF2, belonging to the glycosylated rubromycin and griseorhodin group of antibiotics.[1][2] It has garnered significant interest within the oncology research community due to its potent anti-proliferative and cytotoxic activities against a range of human tumor cell lines.[3][4] This document provides a comprehensive technical overview of this compound's anti-cancer effects, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its biological activities.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of DNA helicase, an enzyme critical for DNA replication, repair, and transcription.[3][4] By interfering with the unwinding of double-stranded DNA, this compound effectively halts these fundamental cellular processes, leading to cell cycle arrest and eventual cell death.

Primary Target: DNA Helicase

This compound is a selective inhibitor of cellular DNA helicase.[3] It was found to inhibit a human DNA helicase isolated from HeLa S3 cells at concentrations of 5 to 10 µg/ml.[3][5] The inhibition is non-competitive, with an inhibition constant (Ki) of 6.8 µM.[1][6] Further studies have identified the minichromosome maintenance (MCM) 4/6/7 complex, the replicative DNA helicase in eukaryotes, as a key target.[7][8] this compound inhibits the DNA helicase activity of the MCM4/6/7 complex with an IC50 value of 2.4 µM.[8] It is suggested that the compound binds to single-stranded DNA, stabilizing its interaction with the MCM4/6/7 complex and thereby inhibiting its helicase activity.[7]

Secondary Targets and Downstream Effects

While DNA helicase is the primary target, this compound also affects other key enzymes and pathways, contributing to its overall cytotoxicity:

-

Topoisomerase Inhibition: At higher concentrations, this compound inhibits topoisomerase II and topoisomerase I with IC50 values of 30 µg/ml and 100 µg/ml, respectively.[3][5] These enzymes are also crucial for managing DNA topology during replication and transcription.

-

Inhibition of Macromolecular Synthesis: As a direct consequence of helicase and topoisomerase inhibition, this compound inhibits both DNA and RNA synthesis in cultured cells.[3][5] Notably, protein synthesis is not directly affected.[3]

-

SIRT1 Targeting: Recent evidence suggests that a related compound, heliomycin, and its derivatives can directly target Sirtuin 1 (SIRT1), a protein deacetylase implicated in tumorigenesis and chemo-resistance in bladder cancer. Heliomycin binding leads to SIRT1 downregulation, subsequently inducing autophagy, while a water-soluble derivative triggers apoptosis.[9]

The inhibition of these critical cellular processes culminates in cell cycle arrest and the induction of cell death pathways.

Caption: Mechanism of action for this compound's anti-cancer effects.

Quantitative Data Summary

The efficacy of this compound has been quantified across various human cancer cell lines and against specific molecular targets. The data is summarized below for direct comparison.

Table 1: Inhibitory Concentration (IC50) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/ml) | Citation(s) |

| HeLa S3 | Cervical Cancer | 0.96 - 1.6 | [3][6] |

| KB | Oral Epidermoid Carcinoma | 0.96 - 2.8 | [3][5] |

| LS180 | Colon Adenocarcinoma | 0.96 - 2.8 | [3][5] |

| K562 | Chronic Myelogenous Leukemia | 0.96 - 2.8 | [3][5] |

| HL60 | Acute Promyelocytic Leukemia | 0.96 - 2.8 | [3][5] |

| L1210 | Leukemia | 0 - 1.6 | [6] |

| IMC | Carcinoma | 0 - 1.6 | [6] |

| B16 | Melanoma | 0 - 1.6 | [6] |

| P388 (Adriamycin-resistant) | Leukemia | Similar to sensitive lines | [3][5] |

| P388 (Cisplatin-resistant) | Leukemia | Similar to sensitive lines | [3][5] |

Note: The effectiveness against adriamycin and cisplatin-resistant P388 cell lines suggests that this compound is not susceptible to common multidrug resistance mechanisms.[3][5]

Table 2: Enzyme Inhibition Data

| Enzyme Target | Source | Inhibition Metric | Value | Citation(s) |

| DNA Helicase | HeLa S3 cells | Ki | 6.8 µM | [1][6] |

| DNA Helicase | HeLa S3 cells | Inhibitory Conc. | 5 - 10 µg/ml | [3][5] |

| MCM4/6/7 Helicase Complex | Human | IC50 | 2.5 µM | [7] |

| DNA Helicase B | Human | IC50 | 4.3 µM | [7] |

| RECQL4 Helicase | Human | IC50 | 14 µM | [7] |

| Topoisomerase II | Not Specified | Inhibitory Conc. | 30 µg/ml | [3][5] |

| Topoisomerase I | Not Specified | Inhibitory Conc. | 100 µg/ml | [3][5] |

Cellular and Anti-Cancer Effects

The molecular inhibition caused by this compound translates into potent anti-cancer effects at the cellular level.

-

Cell Cycle Arrest: Treatment with this compound causes human cervical cancer cells (HeLa S3) to arrest in the G2/M phase of the cell cycle.[3][5] This blockade prevents cells from entering mitosis, thereby halting proliferation.

-

Induction of Cell Death: While the precise mode of cell death is not fully elucidated in all contexts, the profound disruption of DNA metabolism is a strong trigger for apoptosis.[10] The related compound heliomycin has been shown to induce autophagy or apoptosis in bladder cancer cells by targeting SIRT1, suggesting a potential pathway for this compound as well.

-

In Vivo Activity: A dose of 100 mg/kg administered intraperitoneally (i.p.) showed no toxicity in mice, indicating a potential therapeutic window.[6]

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the anti-cancer properties of this compound.

Cell Viability and Cytotoxicity Assay

This protocol determines the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).

-

Cell Seeding: Cancer cells in the logarithmic growth phase are seeded into 96-well microtiter plates at an optimized density (e.g., 2x10⁴ cells/well) and incubated for 24 hours to allow for attachment.[11][12]

-

Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared.[4] Serial dilutions are made in the culture medium to achieve a range of final concentrations. The medium in the plates is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) only.

-

Incubation: Plates are incubated for a defined period, typically 48 to 72 hours, at 37°C in a 5% CO₂ atmosphere.[13]

-

Viability Assessment: A viability reagent such as MTT, WST-8, or a solution for crystal violet staining is added to each well.[14] After a specific incubation period, the absorbance is measured using a microplate reader.

-

Data Analysis: The absorbance values are converted to percentage viability relative to the vehicle-treated control cells. The IC50 value is calculated by plotting the percentage viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[13]

DNA Helicase Activity Assay

This assay measures the ability of this compound to inhibit the unwinding of a DNA duplex.

-

Substrate Preparation: A radiolabeled (e.g., ³²P) or fluorescently-labeled DNA oligonucleotide is annealed to a longer single-stranded DNA molecule (e.g., M13 phage DNA) to create a partial duplex substrate.

-

Enzyme Reaction: Purified DNA helicase (e.g., MCM4/6/7 complex) is incubated with the DNA substrate in a reaction buffer containing ATP.[8] The reaction is initiated in the presence of varying concentrations of this compound or a vehicle control.

-

Reaction Termination: The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 37°C) and then stopped by adding a stop buffer containing a chelating agent (EDTA) and a denaturing agent.

-

Product Separation: The reaction products (unwound single-stranded oligonucleotide and the remaining duplex substrate) are separated by native polyacrylamide gel electrophoresis (PAGE).

-

Quantification: The gel is exposed to a phosphor screen or imaged for fluorescence. The amount of displaced single-stranded DNA is quantified, and the percentage of helicase inhibition is calculated for each this compound concentration to determine the IC50 value.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment: Cancer cells (e.g., HeLa S3) are cultured and treated with this compound at a concentration known to induce a cytotoxic effect (e.g., near the IC50 value) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol while vortexing gently. Cells are stored at -20°C.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA.

-

Data Analysis: The resulting data is displayed as a histogram. Software is used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in the G2/M peak indicates cell cycle arrest at that phase.[15]

Caption: General workflow for evaluating this compound's anti-cancer potential.

Conclusion

This compound is a potent anti-cancer agent with a well-defined primary mechanism of action: the inhibition of DNA helicase, particularly the MCM4/6/7 complex. This activity, supplemented by the inhibition of topoisomerases at higher concentrations, leads to the suppression of DNA and RNA synthesis, G2/M cell cycle arrest, and subsequent cell death. Its efficacy against drug-resistant cell lines highlights its potential to overcome common clinical challenges. The recent identification of SIRT1 as a potential target for related compounds opens new avenues for research into its full mechanistic profile. The quantitative data and established protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a therapeutic candidate in oncology.

References

- 1. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new inhibitor of DNA helicase, produced by Streptomyces sp. MJ929-SF2 II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitor for DNA Helicase | this compound | フナコシ [funakoshi.co.jp]

- 5. Effect of a Novel Antibiotic, this compound, on DNA Helicase and Cell Growth [jstage.jst.go.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Antibiotic heliomycin and its water-soluble 4-aminomethylated derivative provoke cell death in T24 bladder cancer cells by targeting sirtuin 1 (SIRT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of Apoptosis and Cell Cycle Blockade by Helichrysetin in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Salinomycin induces cell cycle arrest and apoptosis and modulates hepatic cytochrome P450 mRNA expression in HepG2/C3a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis and Characterization of Heliquinomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliquinomycin is a potent natural product belonging to the rubromycin family of antibiotics, known for its significant biological activities, including antibacterial and anticancer properties. Its primary mechanism of action involves the inhibition of DNA helicase, a critical enzyme in DNA replication and repair, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the spectroscopic methods utilized for the structural elucidation and characterization of this compound. It details the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. Furthermore, this guide outlines detailed experimental protocols for these analytical techniques and presents visual representations of the experimental workflow and the proposed signaling pathway of this compound's mechanism of action.

Introduction

This compound, a red powder isolated from Streptomyces sp. MJ929-SF2, has demonstrated significant potential as a therapeutic agent.[1] It exhibits potent activity against Gram-positive bacteria and various human cancer cell lines.[2] The core of this compound's bioactivity lies in its ability to inhibit DNA helicase with a notable inhibition constant (Ki) of 6.8 μM.[1] This inhibition of DNA unwinding subsequently disrupts DNA and RNA synthesis, ultimately leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[3] The complex polycyclic structure of this compound, featuring a glycosylated rubromycin core, necessitates a multi-faceted spectroscopic approach for its complete characterization.[4] This guide serves as a technical resource for researchers engaged in the analysis of this compound and similar natural products.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₀O₁₇ | [1] |

| Molecular Weight | 698.58 g/mol | [2] |

| Appearance | Red Powder | [1] |

| Solubility | Soluble in EtOAc, EtOH, and DMSO. Insoluble in H₂O and Hexane. | MedChemExpress |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. This section details the data obtained from NMR, MS, UV-Vis, and CD spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of organic molecules.[5] For this compound, a complete assignment of proton (¹H) and carbon (¹³C) signals is essential for confirming its complex structure.

Note: The specific ¹H and ¹³C NMR chemical shift data for this compound from the primary literature (J Antibiot (Tokyo). 1997 Feb;50(2):143-6) was not accessible in the conducted search. The following table provides an exemplary representation of typical chemical shifts for the rubromycin core structure based on available data for related compounds.[1][6][7]

Table 2: Exemplary ¹H and ¹³C NMR Data for the Rubromycin Core Structure

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic/Olefinic Protons | 6.0 - 8.0 (singlets) | 100 - 140 |

| Oxygenated Methines | Data not available | Data not available |

| Saturated Carbons (C-3, C-3', C-4) | Data not available | < 40.0 |

| Exchangeable Protons (OH) | 11.0, 12.0, 13.0 | - |

| Carbonyl Carbons | - | ~180 |

| Oxygenated Aromatic/Olefinic Carbons | - | 140 - 170 |

| Ketal Carbon | - | 100 - 140 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is critical for determining the elemental composition and molecular weight of a compound with high accuracy.[8] Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of natural products.[8]

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Reference |

| [M+H]⁺ | 699.1505 | Data not available | [1] |

| [M+Na]⁺ | 721.1324 | Data not available | |

| [M-H]⁻ | 697.1352 | Data not available |

Note: Specific observed m/z values and fragmentation patterns for this compound were not found in the search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the quinone moiety in this compound.[4][9]

Note: Specific absorption maxima (λmax) for this compound were not available in the conducted search. The following table presents typical absorption ranges for quinone-containing antibiotics.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Wavelength Range (nm) | Associated Transition | Reference |

| 210-230 | π → π | [4] |

| 270-300 | π → π | [4] |

| 315-330 | n → π* | [4] |

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying the stereochemistry and conformational properties of chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized light.[10][11] CD spectroscopy can also be used to study the interaction of small molecules with macromolecules like DNA.[12]

Note: No specific CD spectra for this compound were found in the search results. An exemplary application would be to study the conformational changes in DNA upon binding of this compound.

Experimental Protocols

This section provides detailed, generalized protocols for the spectroscopic analysis of this compound. These protocols can be adapted based on the specific instrumentation and experimental goals.

General Experimental Workflow

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, given its solubility profile). Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400-600 MHz).[13]

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the number and types of protons.

-

¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum to determine the number and types of carbon atoms.

-

2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range carbon-proton correlations, which are crucial for assembling the molecular structure.[13]

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) using appropriate NMR software. Reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[14]

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire mass spectra in both positive and negative ion modes to detect [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions.

-

Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can provide further structural information.[8]

-

-

Data Analysis: Determine the exact mass of the molecular ions and use this information to calculate the elemental composition. Analyze the fragmentation patterns to deduce structural motifs.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a series of dilutions of this compound in a UV-transparent solvent (e.g., ethanol or methanol) to determine the molar absorptivity.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[15]

-

Data Acquisition:

-

Use a quartz cuvette with a defined path length (e.g., 1 cm).

-

Scan a wavelength range of approximately 200-800 nm to record the absorption spectrum.

-

Use the solvent as a blank for baseline correction.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.[16]

Circular Dichroism (CD) Spectroscopy Protocol

-

Sample Preparation: Prepare a solution of this compound in a CD-transparent buffer (e.g., phosphate buffer). The concentration should be adjusted to give an absorbance of approximately 1 at the wavelength of interest.[10][11]

-

Instrumentation: Use a CD spectropolarimeter.[17]

-

Data Acquisition:

-

Use a quartz cuvette with an appropriate path length (e.g., 0.1 to 1 cm).

-

Record the CD spectrum over the desired wavelength range (e.g., far-UV: 190-250 nm; near-UV: 250-350 nm).

-

Acquire a baseline spectrum of the buffer for subtraction.

-

-

Data Analysis: The CD spectrum is typically reported in units of molar ellipticity. Analyze the spectrum for characteristic bands that can provide information on the molecule's stereochemistry and conformation. For studying DNA interactions, titrate a solution of DNA with this compound and monitor the changes in the DNA's CD spectrum.[12]

Mechanism of Action and Signaling Pathway

This compound's primary mode of action is the inhibition of DNA helicase, specifically the MCM4/6/7 complex, which is a key component of the DNA replication machinery.[18] By binding to single-stranded DNA, this compound prevents the unwinding of the DNA double helix, thereby stalling DNA replication. This leads to the activation of the G2/M DNA damage checkpoint, preventing the cell from entering mitosis with damaged or incompletely replicated DNA.[3][19]

Caption: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.

The G2/M checkpoint is a complex signaling cascade involving sensor kinases like ATM and ATR, which, upon detecting DNA damage, activate downstream effector kinases such as Chk1 and Chk2.[20] These kinases then phosphorylate and inactivate the Cdc25 phosphatase, which is required to activate the Cdc2/Cyclin B complex that drives mitotic entry.[19] The inactivation of the Cdc2/Cyclin B complex results in cell cycle arrest in the G2 phase, providing time for DNA repair. If the damage is irreparable, the cell is directed towards apoptosis.[21]

Conclusion

This compound represents a promising natural product with significant therapeutic potential stemming from its potent DNA helicase inhibitory activity. A thorough spectroscopic characterization is paramount for its development as a drug candidate. This technical guide has outlined the key spectroscopic techniques—NMR, MS, UV-Vis, and CD—that are essential for the structural elucidation and characterization of this compound. While specific quantitative data for this compound were not fully accessible for this guide, the provided exemplary data and detailed experimental protocols offer a solid framework for researchers working with this compound or other complex natural products. The elucidation of its mechanism of action, particularly the induction of G2/M cell cycle arrest, provides a clear rationale for its anticancer properties and underscores the importance of continued research into this fascinating molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Effect of a novel antibiotic, this compound, on DNA helicase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure | Acta Medica Marisiensis [actamedicamarisiensis.ro]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Helicases as Antiviral Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. books.rsc.org [books.rsc.org]

- 15. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 16. mdpi.com [mdpi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. What are DNA helicase inhibitors and how do they work? [synapse.patsnap.com]

- 19. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 20. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 21. G2/M Checkpoints | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Heliquinomycin in Cancer Cell Culture

For Research Use Only.

Introduction

Heliquinomycin is a natural product originally isolated from Streptomyces sp. that has demonstrated potent anticancer properties.[1][2] It functions primarily as a non-competitive inhibitor of DNA helicase, an enzyme crucial for DNA replication, repair, and transcription.[3] By targeting this essential cellular machinery, this compound effectively inhibits both DNA and RNA synthesis, leading to cell cycle arrest and, ultimately, cell death in various cancer cell lines.[4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cancer cell culture, including detailed protocols for assessing its biological effects.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism. Its primary mode of action is the inhibition of DNA helicase, which unwinds the DNA double helix, a critical step in DNA replication and repair.[3][5] This inhibition leads to the stalling of replication forks and the accumulation of DNA damage. In response to this genotoxic stress, cellular signaling pathways are activated, leading to a halt in cell cycle progression, primarily at the G2/M phase, as observed in HeLa S3 cells.[4][5] At higher concentrations, this compound has also been shown to inhibit topoisomerase I and topoisomerase II, further contributing to its anticancer activity.[1][4] The sustained cell cycle arrest and DNA damage are thought to subsequently trigger programmed cell death, or apoptosis.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory concentrations of this compound against various cancer cell lines and its enzymatic targets.

Table 1: In Vitro IC₅₀ Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| HeLa S3 | Cervical Carcinoma | 0.96 |

| KB | Oral Carcinoma | 2.8 |

| LS180 | Colon Adenocarcinoma | 1.9 |

| K562 | Chronic Myelogenous Leukemia | 1.2 |

| HL60 | Promyelocytic Leukemia | 1.4 |

Data compiled from multiple sources.[4]

Table 2: Enzymatic Inhibition by this compound

| Enzyme Target | Inhibition Constant / IC₅₀ |

| DNA Helicase | Kᵢ: 6.8 µM |

| Topoisomerase I | IC₅₀: 100 µg/mL |

| Topoisomerase II | IC₅₀: 30 µg/mL |

Data compiled from multiple sources.[1][2][4][6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO.[1] To prepare a 10 mM stock solution, dissolve 6.99 mg of this compound (Molecular Weight: 698.58 g/mol ) in 1 mL of sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

The following day, prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Following the incubation with MTT, add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution following this compound treatment.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash once with PBS.

-

Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Visualizations

Caption: Experimental workflow for evaluating this compound in cancer cell culture.

References

- 1. Initiation of the ATM-Chk2 DNA damage response through the base excision repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting cell cycle regulation via the G2-M checkpoint for synthetic lethality in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK Pathway Activation Delays G2/M Progression by Destabilizing Cdc25B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

Determining the IC50 of Heliquinomycin in Various Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliquinomycin, a natural product isolated from Streptomyces sp., has demonstrated potent inhibitory activity against DNA helicase, a crucial enzyme in DNA replication and repair. This inhibition of DNA and RNA synthesis leads to cell cycle arrest and growth inhibition in various cancer cell lines. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in different cell lines using common cell viability assays, and summarizes its activity.

Data Presentation

The inhibitory effect of this compound has been evaluated across a range of human tumor cell lines. The following table summarizes the reported IC50 values.

| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| HeLa S3 | Cervical Cancer | 0 - 1.6 | ~0 - 2.3 | |

| LI210 | Leukemia | 0 - 1.6 | ~0 - 2.3 | |

| IMC | Carcinoma | 0 - 1.6 | ~0 - 2.3 | |

| B16 | Melanoma | 0 - 1.6 | ~0 - 2.3 | |

| KB | Oral Cancer | 0.96 - 2.8 | ~1.37 - 4.0 | |

| LS180 | Colon Cancer | 0.96 - 2.8 | ~1.37 - 4.0 | |

| K562 | Chronic Myelogenous Leukemia | 0.96 - 2.8 | ~1.37 - 4.0 | |

| HL60 | Promyelocytic Leukemia | 0.96 - 2.8 | ~1.37 - 4.0 | |

| P388 (Adriamycin resistant) | Leukemia | Similar to sensitive lines | - | |

| P388 (Cisplatin resistant) | Leukemia | Similar to sensitive lines | - |

Note: The molecular weight of this compound is 698.58 g/mol . The conversion from µg/mL to µM is approximated.

Mechanism of Action

This compound primarily functions as an inhibitor of DNA helicase, with a reported Ki of 6.8 µM. Specifically, it has been shown to inhibit the activity of the human minichromosome maintenance (MCM) 4/6/7 helicase complex. This inhibition is achieved through the interaction of this compound with single-stranded DNA, which stabilizes the interaction between the MCM4/6/7 complex and the DNA, thereby impeding its helicase activity. The downstream effects of this inhibition include the suppression of both DNA and RNA synthesis, ultimately leading to cell cycle arrest at the G2/M phase.

Mechanism of Action of this compound

Experimental Protocols

Two common and reliable methods for determining the IC50 of a compound are the MTT and CellTiter-Glo® assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is proportional to the number of viable cells.

Materials:

-

This compound

-

Cell line of interest

-

Complete culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture.

Materials:

-

This compound

-

Cell line of interest

-

Complete culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® 2.0 Reagent

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the desired volume of the compound dilutions to the wells. Include a vehicle control and a blank.

-

Incubate for the desired exposure time.

-

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Record the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the luminescence of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 of a compound.

IC50 Determination Workflow

Heliquinomycin: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Heliquinomycin in in vitro assays. This compound is a natural product known for its potent inhibitory effects on DNA helicase, making it a valuable tool for research in oncology and molecular biology.

Introduction to this compound

This compound is an antibiotic agent isolated from Streptomyces sp. that has demonstrated significant biological activity. Its primary mechanism of action is the inhibition of DNA helicase, an enzyme crucial for DNA replication and repair. By targeting this enzyme, this compound effectively halts DNA and RNA synthesis, leading to cell cycle arrest at the G2/M phase and subsequent inhibition of cell proliferation[1]. These properties make it a compound of interest for cancer research and as a potential therapeutic agent. It has shown inhibitory effects on various human tumor cell lines[1].

Solubility of this compound

Table 1: Solubility Data for this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |

| Ethanol (EtOH) | Soluble | An alternative solvent for stock solution preparation. |

| Water | Insoluble | Not suitable as a primary solvent. |

| Hexane | Insoluble | Not suitable as a primary solvent. |

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Anhydrous Ethanol (EtOH), molecular biology grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, nuclease-free pipette tips

Protocol for 10 mM DMSO Stock Solution:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh a precise amount of this compound powder (Molecular Weight: 698.6 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.6986 mg of this compound.

-

Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 0.6986 mg, add 100 µL of DMSO.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no higher than 37°C) may be applied if necessary to aid dissolution.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol for 10 mM Ethanol Stock Solution:

-

Aseptic Technique: Work in a sterile environment.

-